2-Chloro-4-piperidin-1-ylthieno[3,2-d]pyrimidine
Overview
Description
2-Chloro-4-piperidin-1-ylthieno[3,2-d]pyrimidine is a chemical compound that belongs to the class of thieno[3,2-d]pyrimidines
Mechanism of Action
Target of Action
Thieno[3,2-d]pyrimidines, a class of compounds to which this molecule belongs, are known to interact with a variety of biological targets . These targets often play crucial roles in cellular processes, including signal transduction, cell proliferation, and apoptosis .
Mode of Action
Thieno[3,2-d]pyrimidines are known to interact with their targets through various mechanisms, often leading to changes in cellular processes . For instance, some thieno[3,2-d]pyrimidines have been found to inhibit enzymes, block receptors, or interfere with the function of proteins .
Biochemical Pathways
Thieno[3,2-d]pyrimidines are known to influence a variety of biochemical pathways, often resulting in downstream effects such as the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Pharmacokinetics
The lipophilicity of similar compounds often allows them to diffuse easily into cells . This property can significantly impact the bioavailability of the compound.
Result of Action
Thieno[3,2-d]pyrimidines are known to exert a variety of effects at the molecular and cellular levels, often leading to changes in cell proliferation, apoptosis, or immune responses .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
Biochemical Analysis
Cellular Effects
The effects of 2-Chloro-4-piperidin-1-ylthieno[3,2-d]pyrimidine on various types of cells and cellular processes are profound. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes . Additionally, it can cause cell cycle arrest, thereby inhibiting the proliferation of cancer cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exert therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects have been observed, including damage to vital organs and disruption of normal physiological processes . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism. For instance, it has been shown to inhibit certain metabolic enzymes, thereby altering the levels of specific metabolites and affecting overall metabolic homeostasis .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall efficacy in modulating cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-piperidin-1-ylthieno[3,2-d]pyrimidine typically involves the following steps:
Starting Materials: : The synthesis begins with readily available starting materials such as 2-chlorothiophene and piperidine.
Condensation Reaction: : The starting materials undergo a condensation reaction, often facilitated by a strong base such as potassium tert-butoxide.
Cyclization: : The resulting intermediate is then subjected to cyclization conditions, which may involve heating in the presence of a catalyst like palladium on carbon (Pd/C).
Purification: : The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-piperidin-1-ylthieno[3,2-d]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be performed to modify the compound's structure.
Substitution: : Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: : Nucleophiles like ammonia (NH₃) and amines are used in substitution reactions.
Major Products Formed
Oxidation Products: : Various oxidized derivatives, depending on the specific oxidizing agent used.
Reduction Products: : Reduced forms of the compound, which may have different biological activities.
Substitution Products: : Substituted derivatives with different functional groups, potentially altering the compound's properties.
Scientific Research Applications
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its biological activity, including potential anti-inflammatory and anticancer properties.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-Chloro-4-piperidin-1-ylthieno[3,2-d]pyrimidine is compared to other similar compounds, such as:
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: : Both compounds share structural similarities but differ in their functional groups and biological activities.
2-Chloro-4-piperidin-1-ylthiophene: : Similar in structure but lacking the pyrimidine ring, leading to different chemical properties and applications.
These comparisons highlight the uniqueness of this compound and its potential for diverse applications.
Properties
IUPAC Name |
2-chloro-4-piperidin-1-ylthieno[3,2-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3S/c12-11-13-8-4-7-16-9(8)10(14-11)15-5-2-1-3-6-15/h4,7H,1-3,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGYYZXXPLSJCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=C2SC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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